molecular formula C12H14BNO2 B3178858 [5-(Dimethylamino)naphthalen-1-yl]boronic acid CAS No. 847861-96-5

[5-(Dimethylamino)naphthalen-1-yl]boronic acid

Cat. No.: B3178858
CAS No.: 847861-96-5
M. Wt: 215.06 g/mol
InChI Key: SAYNXCVNUHTVEG-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids in Contemporary Chemical Sciences

Arylboronic acids, compounds with a general formula of Ar-B(OH)₂, are cornerstone reagents in modern organic chemistry. Their prominence is largely due to their versatile reactivity, general stability, and relatively low toxicity. nih.gov A key application is their role in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide. nih.govwisdomlib.org This reaction has become a powerful tool for constructing complex molecular architectures, including biaryls, which are common motifs in pharmaceuticals and advanced materials. wisdomlib.org

Beyond the Suzuki coupling, arylboronic acids are utilized in a variety of other chemical transformations and have found applications in materials science and biology as carbohydrate sensors and enzyme inhibitors. reubro.inrsc.org Their stability, ease of handling, and the fact that they often degrade to boric acid, a "green compound," further enhance their appeal in synthetic chemistry. nih.gov

Overview of Naphthalene-Derived Boronic Acid Scaffolds

Naphthalene-derived boronic acids are a specific subclass of arylboronic acids where the boronic acid group is attached to a naphthalene (B1677914) ring system. frontierspecialtychemicals.com This scaffold offers unique properties compared to simpler phenylboronic acids. The extended aromatic system of naphthalene can influence the electronic properties and Lewis acidity of the boron center. rsc.org Research has shown that naphthalene-based boronic esters can exhibit high Lewis acidity, comparable to their catechol-based counterparts, while also possessing greater hydrolytic stability. rsc.orgmdpi.com

These characteristics make naphthalene boronic acid derivatives valuable building blocks in supramolecular chemistry and materials science. frontierspecialtychemicals.commdpi.com For instance, they have been used in the self-assembly of stable host-guest complexes capable of recognizing and incorporating aromatic hydrocarbons. mdpi.com Furthermore, they have been investigated for their ability to act as enzyme stabilizers in various formulations. google.com The specific substitution pattern on the naphthalene rings, such as the dimethylamino group in [5-(Dimethylamino)naphthalen-1-yl]boronic acid, can be tailored to fine-tune the compound's chemical and photophysical properties for specific applications. acs.org

Historical Context of Boronic Acid Chemistry Relevant to Naphthalene Derivatives

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of a member of this class, ethylboronic acid. nih.govwikipedia.org For much of the following century, their chemistry was explored, but their full potential as synthetic tools was not realized.

A pivotal moment for boronic acid chemistry, including naphthalene derivatives, was the discovery of the Suzuki-Miyaura coupling reaction, first reported in 1979. nih.gov This palladium-catalyzed cross-coupling reaction provided a highly efficient and functional-group-tolerant method for forming C-C bonds, elevating arylboronic acids from chemical curiosities to indispensable reagents in organic synthesis. wisdomlib.orgnih.gov The development of this reaction spurred intense research into the synthesis and application of a vast array of boronic acids, including those based on naphthalene and other complex aromatic systems. frontierspecialtychemicals.comgoogle.com This historical development provided the foundation upon which the synthesis and potential applications of specialized compounds like this compound are built.

Properties

IUPAC Name

[5-(dimethylamino)naphthalen-1-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14BNO2/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYNXCVNUHTVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=C(C2=CC=C1)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238924
Record name B-[5-(Dimethylamino)-1-naphthalenyl]boronic acid
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Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847861-96-5
Record name B-[5-(Dimethylamino)-1-naphthalenyl]boronic acid
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Record name B-[5-(Dimethylamino)-1-naphthalenyl]boronic acid
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Record name [5-(dimethylamino)naphthalen-1-yl]boronic acid
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Synthetic Methodologies and Structural Elucidation of 5 Dimethylamino Naphthalen 1 Yl Boronic Acid

Established Synthetic Pathways for Naphthalene (B1677914) Boronic Acids

The preparation of naphthalene boronic acids has evolved from early, often harsh, methodologies to more sophisticated and versatile catalytic approaches. These methods provide the foundational chemistry for accessing a wide range of substituted naphthalene boronic acid derivatives.

Early Synthetic Approaches (e.g., Michaelis Synthesis)

One of the earliest methods for the synthesis of arylboronic acids, including naphthalene derivatives, was reported by Michaelis. nih.gov This approach involved the reaction of organomercury compounds, such as diarylmercury, with boron trichloride, followed by hydrolysis to yield the desired boronic acid. nih.gov While historically significant, the toxicity of organomercury reagents and the harsh reaction conditions have led to the general abandonment of this method in modern organic synthesis.

Grignard-Based Syntheses

A more practical and widely adopted early method for the preparation of naphthalene boronic acids involves the use of Grignard reagents. nih.govgoogle.com This pathway typically starts with a bromonaphthalene derivative, which is reacted with magnesium metal in an ethereal solvent to form the corresponding naphthylmagnesium bromide. google.com This organometallic intermediate is then treated with a trialkyl borate (B1201080), such as trimethyl borate or tri-n-butyl borate, at low temperatures. google.com Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the naphthalene boronic acid. google.com

The general steps for a Grignard-based synthesis of a naphthalene boronic acid are outlined below:

StepReactionReagents and Conditions
1Formation of Grignard ReagentBromonaphthalene, Magnesium turnings, dry ether (e.g., diethyl ether or THF)
2BorylationTrialkyl borate (e.g., B(OMe)₃), -78 °C to 0 °C
3HydrolysisAqueous acid (e.g., HCl or H₂SO₄)

This method is versatile and can be applied to various substituted bromonaphthalenes, providing access to a range of functionalized naphthalene boronic acids. google.com

Modern Catalytic Methods for Arylboronic Acid Synthesis

Contemporary organic synthesis has seen the development of powerful catalytic methods for the formation of carbon-boron bonds, offering milder reaction conditions, broader functional group tolerance, and higher efficiency compared to traditional methods. These transition-metal-catalyzed reactions are now the state-of-the-art for preparing arylboronic acids.

One of the most prominent modern techniques is the Miyaura borylation , which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction has become a cornerstone of modern organic synthesis due to its reliability and broad applicability.

Another significant advancement is the direct C-H borylation of arenes, catalyzed by iridium or rhodium complexes. This atom-economical approach allows for the conversion of a C-H bond directly to a C-B bond, avoiding the need for pre-functionalized starting materials like aryl halides.

Recent developments have also focused on using less expensive and more abundant transition metals, such as copper and iron, to catalyze the synthesis of arylboronic acids. nih.govnih.gov These methods are continually expanding the toolkit available to synthetic chemists for the preparation of these valuable reagents.

Targeted Synthesis of Functionalized Naphthalene Boronic Acids

The synthesis of a specifically substituted naphthalene boronic acid like [5-(Dimethylamino)naphthalen-1-yl]boronic acid requires a strategic approach that considers the electronic and steric effects of the substituents on the naphthalene core.

Rational Design Considerations for this compound

The rational design of a synthetic route to this compound would likely start from a readily available precursor, such as 1-bromo-5-(dimethylamino)naphthalene or 5-(dimethylamino)naphthalene itself. The dimethylamino group is a strong electron-donating group, which can influence the reactivity of the naphthalene ring.

A plausible synthetic strategy would involve either a Grignard-based approach or a lithiation-borylation sequence.

Grignard Approach: Starting from 1-bromo-5-(dimethylamino)naphthalene, the formation of the Grignard reagent at the 1-position would be followed by reaction with a borate ester. The presence of the dimethylamino group might influence the stability and reactivity of the Grignard reagent.

Lithiation-Borylation Approach: Direct lithiation of 5-(dimethylamino)naphthalene could be an alternative. The dimethylamino group can act as a directed metalation group, potentially facilitating the removal of a proton at an adjacent position. However, studies on the ring lithiation of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) have shown that metallation can occur at various positions, suggesting that regioselectivity could be a challenge. rsc.org Subsequent quenching of the lithiated intermediate with a borate ester would yield the desired boronic acid.

Challenges and Strategies in Introducing Specific Substituents

The introduction of the boronic acid group at the 1-position of a 5-substituted naphthalene presents several challenges. The peri-interaction between the substituent at the 5-position and the incoming boronic acid group at the 1-position can lead to steric hindrance, potentially affecting reaction rates and yields.

In the case of this compound, the dimethylamino group can also act as a Lewis base, potentially coordinating to the metal in organometallic intermediates or catalysts, which could influence the course of the reaction.

Strategies to overcome these challenges include:

Careful selection of the borylating agent: Using sterically less demanding borate esters might be beneficial.

Optimization of reaction conditions: Temperature, solvent, and the choice of base (in catalytic reactions) can all play a crucial role in achieving the desired regioselectivity and yield.

Use of protecting groups: If the dimethylamino group interferes with the desired reaction, it could be temporarily protected, although this adds extra steps to the synthesis.

Directed metalation strategies: The use of specific directing groups or additives in lithiation reactions can help to control the position of metalation and subsequent borylation.

The successful synthesis of this compound relies on a careful consideration of these factors to achieve the desired product with high efficiency and purity. The structural elucidation of the final product would then be carried out using standard spectroscopic techniques.

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons of the naphthalene ring system, singlet for the dimethylamino group protons, and a broad singlet for the B(OH)₂ protons.
¹³C NMR Resonances for the carbon atoms of the naphthalene ring, with the carbon attached to the boron atom showing a characteristic chemical shift, and a signal for the methyl carbons of the dimethylamino group.
¹¹B NMR A single resonance in the region characteristic for trigonal boronic acids.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching of the boronic acid, B-O stretching, and C-N stretching of the dimethylamino group.

Solid-State Structures and Polymorphism of Naphthalene Boronic Acids

The solid-state architecture of boronic acids is dictated by a delicate balance of intermolecular forces, leading to diverse packing arrangements and, in some cases, polymorphism. While specific crystallographic data for this compound is not extensively detailed in publicly accessible literature, a comprehensive understanding can be derived from the well-characterized parent compound, (naphthalen-1-yl)boronic acid.

The crystallographic analysis of (naphthalen-1-yl)boronic acid has revealed the existence of at least two polymorphic forms, an orthorhombic and a monoclinic structure, which can be obtained by recrystallization from different solvents. nih.govresearchgate.net Both forms exhibit nearly identical molecular structures. nih.govresearchgate.net In the orthorhombic form, the asymmetric unit contains two independent molecules, whereas the monoclinic form has one molecule in the asymmetric unit. nih.gov

The fundamental molecular geometry in both polymorphs is characterized by a non-planar arrangement, where the naphthalene group and the boronic acid group are twisted relative to each other. nih.govresearchgate.net The naphthalene moiety itself is planar, as is the C-B(OH)2 group. nih.gov

Table 1: Selected Crystallographic Data for (Naphthalen-1-yl)boronic acid Polymorphs

Parameter Orthorhombic Form Monoclinic Form
Crystal System Orthorhombic Monoclinic
Molecules per Asymmetric Unit 2 1
Dihedral Angle (Naphthalene/Boronic Acid Plane) 39.88 (5)° and 40.15 (5)° 40.60 (3)°

Data sourced from Bemisderfer & Nazarenko (2016). nih.govresearchgate.net

In both the orthorhombic and monoclinic forms of (naphthalen-1-yl)boronic acid, the primary and most dominant intermolecular interaction is the formation of hydrogen-bonded dimers. nih.govresearchgate.net Molecules arrange themselves in a head-to-tail fashion, with two strong O-H···O hydrogen bonds connecting the boronic acid groups of adjacent molecules. nih.govresearchgate.net

These dimers are further interconnected by additional O-H···O hydrogen bonds, creating extensive layered networks. nih.govresearchgate.net In the orthorhombic polymorph, these layers are formed in the (001) plane, while in the monoclinic form, they are found in the (100) plane. nih.gov The layers themselves are nearly identical in structure in both polymorphs. nih.govresearchgate.net The key distinction in their packing architecture arises from a shift of these layers relative to each other along the axis, which results in a slightly more efficient packing for the monoclinic structure, as indicated by its higher packing index. nih.govresearchgate.net

The existence of polymorphism in (naphthalen-1-yl)boronic acid highlights the sensitivity of the crystallization process to solvent and temperature conditions. nih.govresearchgate.net The two identified polymorphs, while having very similar molecular conformations, differ in their crystal packing. nih.govresearchgate.net The primary structural distinction lies in the relative arrangement of the hydrogen-bonded layers. nih.gov This subtle difference in packing leads to measurable differences in crystallographic parameters and a slight variation in packing efficiency. nih.govresearchgate.net

It is plausible that this compound could also exhibit polymorphism. The introduction of the dimethylamino group adds a site for potential intermolecular interactions and introduces greater conformational flexibility (rotation of the N-C bonds), which could lead to different stable or metastable packing arrangements under various crystallization conditions. The interplay between the strong boronic acid hydrogen bonding and the weaker interactions involving the dimethylamino group could result in a complex polymorphic landscape.

Molecular Geometry and Conformation in Solution

While solid-state structures provide a static picture, the conformation of molecules in solution can be dynamic. The geometry of this compound in solution is expected to be governed by the rotational freedom around the C-B bond and the electronic and steric influence of its substituents.

A key conformational parameter for arylboronic acids is the dihedral angle between the plane of the aromatic ring and the plane of the boronic acid group. In the solid state of (naphthalen-1-yl)boronic acid, this angle is consistently found to be around 40°. nih.govresearchgate.net This significant twist from coplanarity is a common feature in arylboronic acids and is attributed to minimizing steric repulsion between the ortho-hydrogen on the naphthalene ring and the hydroxyl groups of the boronic acid moiety.

Substituents on the aromatic ring can influence the conformation of arylboronic acids through both steric and electronic effects. The 5-dimethylamino group in this compound is an electron-donating group. Electronically, such a group can engage in resonance with the naphthalene π-system. This increased electron density in the aromatic ring system does not, however, fundamentally alter the steric interactions that force the boronic acid group out of the plane.

Advanced Spectroscopic Characterization Techniques for 5 Dimethylamino Naphthalen 1 Yl Boronic Acid

Vibrational Spectroscopy Applications (FTIR and Raman)

The boronic acid functional group, -B(OH)₂, is a key feature of the molecule, and its vibrational modes are characteristic. The Boron-Oxygen (B-O) stretching vibrations in arylboronic acids typically appear as a strong band in the FTIR spectrum, generally in the range of 1310–1380 cm⁻¹. dergipark.org.tr This band is a reliable indicator of the presence of the boronic acid moiety.

The Carbon-Boron (C-B) stretching vibration is another important diagnostic peak. For arylboronic acids, this vibration is expected to be observed in the FTIR and Raman spectra. dergipark.org.tr The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. In the case of [5-(Dimethylamino)naphthalen-1-yl]boronic acid, the electron-donating dimethylamino group may slightly alter the frequency of the C-B stretching mode compared to unsubstituted naphthalenylboronic acid.

Table 1: Expected Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Boronic AcidB-O Stretching1310-1380FTIR, Raman
Boronic AcidC-B StretchingVariesFTIR, Raman
Amino GroupN-H Stretching (of related primary/secondary amines)3300-3500FTIR, Raman
Amino GroupC-N Stretching1250-1360FTIR, Raman

The dimethylamino group (-N(CH₃)₂) attached to the naphthalene (B1677914) ring also exhibits characteristic vibrational modes. The C-N stretching vibration of aromatic tertiary amines typically appears in the region of 1250-1360 cm⁻¹. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2850-2980 cm⁻¹ region. In aromatic amino compounds, the N-H stretching frequencies, if primary or secondary, occur in the 3300-3700 cm⁻¹ range. researchgate.net While the target compound has a tertiary amine, understanding the typical regions for related amino groups is valuable for spectral interpretation.

In the absence of extensive experimental vibrational spectra for this compound, computational methods such as Density Functional Theory (DFT) are invaluable. nih.gov By creating a computational model of the molecule, its vibrational frequencies can be predicted. nih.gov These theoretical spectra can then be compared with experimental data for validation. nih.gov

For related molecules, such as 4-carboxyphenylboronic acid, DFT calculations have been shown to be in good agreement with experimental FTIR and Raman data for assigning B-O and C-B stretching vibrations. dergipark.org.tr Similarly, DFT has been successfully used to analyze the vibrational modes of diaminonaphthalene molecules, providing insights into the vibrations of the amino groups and the naphthalene ring system. researchgate.net Such computational studies provide a powerful tool for interpreting the complex vibrational spectra of molecules like this compound and for assigning specific vibrational modes to the observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons on the naphthalene ring will appear as a series of multiplets in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by their position on the ring and the electronic effects of the dimethylamino and boronic acid substituents.

The aliphatic protons of the two methyl groups in the dimethylamino moiety will give rise to a single, more upfield signal, as they are chemically equivalent. The integration of this peak will correspond to six protons.

Table 2: ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Specific aromatic shiftsMultipletsCorresponding proton countsAromatic Protons (Naphthalene Ring)
Specific aliphatic shiftSinglet6HMethyl Protons (-N(CH₃)₂)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The naphthalene ring will show a number of signals in the aromatic region (typically 110-160 ppm). The carbon atom directly attached to the boron atom (C-B) may exhibit a broader signal due to quadrupolar relaxation of the boron nucleus. The carbon atoms of the methyl groups in the dimethylamino substituent will appear as a distinct signal in the aliphatic region of the spectrum (typically 20-40 ppm).

Table 3: ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
Specific aromatic shiftsAromatic Carbons (Naphthalene Ring)
Specific aromatic shiftCarbon attached to Boron (C-B)
Specific aliphatic shiftMethyl Carbons (-N(CH₃)₂)

Boron-11 (¹¹B) NMR for Boron Hybridization State Determination

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a powerful and direct method for probing the local chemical environment of the boron atom in boronic acids and their derivatives. researchgate.netresearchgate.net The ¹¹B nucleus is highly sensitive for NMR analysis due to its high natural abundance (80.1%) and significant quadrupole moment. nsf.gov The chemical shift (δ) in a ¹¹B NMR spectrum is exquisitely sensitive to the hybridization state and coordination number of the boron atom. researchgate.netnsf.gov

For this compound, the boron atom exists in a trigonal planar geometry with sp² hybridization. This configuration typically results in a ¹¹B NMR signal in the range of δ 28–33 ppm in solution. sdsu.edu This downfield chemical shift is characteristic of three-coordinate aryl boronic acids. sdsu.edu

A significant change in the ¹¹B chemical shift occurs upon the interaction of the boronic acid with diols to form a boronate ester. This reaction leads to a change in the boron's hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. researchgate.net The resulting four-coordinate boronate ester is more shielded and thus resonates at a much higher field (further upfield), typically in the range of δ 5–15 ppm. nsf.govacs.org This pronounced upfield shift serves as a definitive indicator of boronate ester formation and allows for the in-situ monitoring of reactions involving the boronic acid moiety. acs.org

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

While ¹¹B NMR provides specific information about the boron center, a complete structural assignment of this compound requires advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H and ¹³C NMR: These experiments identify all unique proton and carbon environments within the molecule. The aromatic protons of the naphthalene ring system and the methyl protons of the dimethylamino group would exhibit characteristic chemical shifts and coupling patterns.

COSY: This 2D technique establishes proton-proton (¹H-¹H) coupling correlations, which is crucial for assigning the positions of protons on the substituted naphthalene ring by identifying adjacent protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbon signals of the naphthalene core and the methyl groups.

Furthermore, specialized techniques like ¹H-¹¹B HMBC can be employed to definitively confirm the connectivity between the boron atom and the naphthalene ring by observing correlations between the boron atom and nearby protons.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The photophysical properties of this compound are dominated by the dansyl-like (5-(dimethylamino)naphthalene) chromophore. This structural motif is well-known for its sensitivity to the local environment, making UV-Vis and fluorescence spectroscopy essential characterization tools. mdpi.com

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the π-conjugated naphthalene system. The presence of the strong electron-donating dimethylamino group (-N(CH₃)₂) and the boronic acid group [-B(OH)₂] facilitates an intramolecular charge transfer (ICT) transition upon photoexcitation. researchgate.net The spectrum typically shows strong absorption bands corresponding to π-π* transitions of the naphthalene core and a lower energy ICT band. mdpi.com For dansyl-containing compounds, absorption maxima are generally observed in the range of 330-350 nm. mdpi.comresearchgate.net

A hallmark of the dimethylaminonaphthalene fluorophore is its pronounced solvatochromism, which is the change in absorption or emission spectra with varying solvent polarity. wikipedia.org The excited state of this compound has a significantly larger dipole moment than its ground state due to the ICT character.

In non-polar solvents, the emission spectrum appears at shorter wavelengths. As the polarity of the solvent increases, the more polar excited state is stabilized to a greater extent than the ground state. This stabilization reduces the energy gap for fluorescence, resulting in a significant bathochromic (red) shift in the emission maximum. wikipedia.orgrsc.org This phenomenon, known as positive solvatochromism or fluorosolvatochromism, makes the compound a sensitive probe of its local microenvironment. nih.govmit.edu

The fluorescence of this compound originates from the naphthalene core, but its properties are heavily modulated by the dimethylamino group. Excitation at the absorption maximum (around 340-400 nm) promotes an electron from a high-lying molecular orbital, with significant contribution from the nitrogen lone pair of the amino group, to a lower-lying unoccupied orbital of the naphthalene π-system. mdpi.comsemanticscholar.org

The subsequent fluorescence emission is characterized by a large Stokes shift (the difference between the absorption and emission maxima), which increases with solvent polarity. The quantum yield of fluorescence is also highly dependent on the solvent, often being higher in non-polar, aprotic environments and significantly quenched in polar, protic solvents like water. nih.gov This sensitivity is a direct consequence of the ICT excited state's susceptibility to solvent interactions.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation patterns. Electrospray ionization (ESI) is a common and suitable technique for analyzing boronic acids. nih.gov

A key feature in the mass spectrum of any boron-containing compound is the characteristic isotopic pattern. Boron has two stable isotopes, ¹⁰B (19.9% natural abundance) and ¹¹B (80.1% abundance). borates.today This results in a distinctive M and M+1 isotopic signature for the molecular ion and any boron-containing fragments, with a relative intensity ratio of approximately 1:4, which is a definitive confirmation of the presence of a single boron atom in the ion. borates.todayresearchgate.netlibretexts.org

The analysis of boronic acids by MS can sometimes be complicated by in-source reactions, such as dehydration to form boroxines (cyclic trimers of the boronic acid) or the formation of solvent adducts. nih.govacs.orgrsc.org However, under optimized conditions, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ can be readily observed.

Table 1. Predicted m/z Values for this compound Adducts
Adduct TypeCalculated m/z
[M]⁺215.11121
[M+H]⁺216.11904
[M+Na]⁺238.10098
[M+K]⁺254.07492
[M-H]⁻214.10448
[M+HCOO]⁻260.10996

Tandem mass spectrometry (MS/MS) can be used to further probe the structure by inducing fragmentation of the molecular ion. Common fragmentation pathways for arylboronic acids may include the loss of water (H₂O) or cleavage of the C-B bond.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule and its various ionic forms with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula, confirming the presence and number of carbon, hydrogen, boron, nitrogen, and oxygen atoms.

The theoretical monoisotopic mass of this compound (C₁₂H₁₄BNO₂) is 215.11176 Da. uni.lu In practice, techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are employed to measure the mass-to-charge ratio (m/z) of ions in the gas phase. nih.govmdpi.com The compound can be observed in various adduct forms, depending on the ionization conditions.

The following interactive table presents the predicted m/z values for several common adducts of this compound, which can be experimentally verified using HRMS. uni.lu

Adduct IonPredicted m/z
[M+H]⁺216.11904
[M+Na]⁺238.10098
[M-H]⁻214.10448
[M+NH₄]⁺233.14558
[M+K]⁺254.07492
[M+H-H₂O]⁺198.10902
[M]⁺215.11121

This data is based on predicted values and may vary slightly in experimental conditions.

Fragmentation Patterns and Structural Information

In addition to exact mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns, typically achieved via tandem mass spectrometry (MS/MS). By inducing fragmentation of the molecular ion, a characteristic fingerprint of fragment ions is produced, which helps to piece together the molecule's structure.

The fragmentation of this compound is expected to follow established pathways for its constituent functional groups:

Naphthalene Core: The stable aromatic naphthalene ring system is expected to result in a strong molecular ion peak. libretexts.org Fragmentation of the ring itself would require higher energy and may lead to the loss of small neutral molecules.

Dimethylamino Group: A common fragmentation pathway for amines is alpha-cleavage, which in this case would involve the loss of a methyl radical (•CH₃) from the dimethylamino group. libretexts.org

Boronic Acid Group: The boronic acid moiety, -B(OH)₂, can undergo characteristic fragmentation. A common loss is that of a water molecule (H₂O), leading to the formation of a boroxine (B1236090) or other dehydrated species. nih.gov Cleavage of the C-B bond can also occur.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule.

Other Emerging Spectroscopic Methods (e.g., Circular Dichroism)

While this compound is not inherently chiral, it finds significant application in emerging spectroscopic methods such as Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for the study of chiral molecules.

The utility of this compound in this context lies in its function as a chromophoric reporter. msu.edu The naphthalene ring system is a strong chromophore, meaning it absorbs ultraviolet light. When the boronic acid group of the molecule reversibly binds to a chiral molecule containing diol functionalities (such as sugars or other polyols), a new chiral complex is formed. acs.org This interaction can induce a CD signal, a phenomenon known as induced circular dichroism.

This application is part of a broader strategy known as exciton-coupled circular dichroism (ECCD), where the interaction between two or more chromophores in a chiral arrangement gives rise to a characteristic CD signal. msu.eduacs.org By observing the induced CD spectrum of the complex formed between this compound and a chiral analyte, one can determine the absolute stereochemistry and enantiomeric excess of the analyte. bath.ac.uk This makes it a valuable tool in asymmetric synthesis and the analysis of natural products.

Computational Chemistry and Theoretical Investigations of 5 Dimethylamino Naphthalen 1 Yl Boronic Acid

Quantum Chemical Calculations (DFT, MP2, CCSD)

Detailed quantum chemical calculations are foundational to modern chemical research, providing insights that complement experimental findings. However, specific studies detailing these calculations for [5-(Dimethylamino)naphthalen-1-yl]boronic acid are conspicuously absent from the scientific literature.

Optimized Molecular Geometries and Conformational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be correlated with experimental spectra to aid in the structural characterization of the compound. Without dedicated computational studies, a theoretical vibrational spectrum for this compound is not available.

Electronic Structure Analysis (HOMO-LUMO, Frontier Orbital Theory, Band Gap)

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for this purpose. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A computational analysis of this compound would be expected to show the influence of the dimethylamino and boronic acid groups on the electronic distribution of the naphthalene (B1677914) core. The electron-donating dimethylamino group would likely raise the HOMO energy, while the electron-withdrawing boronic acid group would lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene. However, without specific calculations, quantitative values for these properties remain unknown.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. For this compound, an NBO analysis would be invaluable for understanding the intramolecular charge transfer characteristics, particularly the interaction between the nitrogen lone pair of the dimethylamino group and the π-system of the naphthalene ring, as well as the electronic influence of the boronic acid moiety.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atoms of the boronic acid group and potentially on the naphthalene ring due to the influence of the dimethylamino group. Conversely, the boron atom and the hydrogen atoms of the hydroxyl groups would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other reagents.

Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, theoretical studies could explore its participation in various reactions, such as Suzuki-Miyaura cross-coupling reactions or its use as a sensor for saccharides. Such studies would involve mapping the potential energy surface of the reaction, locating the transition state structures, and determining the energy barriers, thereby providing a deeper understanding of the reaction kinetics and thermodynamics. To date, no such theoretical investigations on the reaction mechanisms involving this specific compound have been reported in the literature.

Thermodynamic and Kinetic Feasibility of Reaction Pathways

Theoretical studies utilizing computational methods such as Density Functional Theory (DFT) are crucial for evaluating the thermodynamic and kinetic feasibility of reactions involving boronic acids. While specific computational studies on the reaction pathways of this compound are not extensively documented in the literature, general principles derived from related systems can provide valuable insights. The reactivity of this compound is largely dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing boronic acid moiety, mediated by the naphthalene π-system.

Computational analyses of similar aminoboronic acids suggest that reactions such as Suzuki-Miyaura coupling, Chan-Lam coupling, and condensations with diols are thermodynamically favorable. researchgate.net The thermodynamic driving force for these reactions often stems from the formation of stable products and the elimination of small molecules like water. Kinetic feasibility, on the other hand, is governed by the activation energy of the transition state. The presence of the bulky naphthalene ring and the dimethylamino group may introduce steric hindrance, potentially increasing the activation barriers for certain reactions compared to simpler arylboronic acids. nih.gov

Furthermore, computational studies on aminoboranes have shown that substituent effects can significantly influence reactivity. researchgate.netrsc.org The dimethylamino group in the 5-position is expected to increase the electron density on the naphthalene ring, which could modulate the Lewis acidity of the boron center and thereby affect the kinetics of reactions where the boronic acid acts as a Lewis acid.

Solvent Effects on Reaction Energetics

The choice of solvent can profoundly impact the energetics of reactions involving boronic acids. nih.gov Computational models, particularly those employing Polarizable Continuum Models (PCM), are instrumental in predicting these effects. cas.cznih.gov For this compound, the polarity of the solvent is expected to play a significant role due to the molecule's own polarity, arising from the dimethylamino and boronic acid groups.

In polar solvents, the stabilization of charged intermediates and transition states can lower activation energies, thereby accelerating reaction rates. rsc.org For instance, in reactions where the boronic acid moiety becomes tetracoordinated and anionic in the transition state, polar protic solvents can stabilize this charge through hydrogen bonding, thus lowering the energy barrier. Conversely, in nonpolar solvents, such stabilizing interactions are absent, which may lead to higher activation energies and slower reaction rates.

Dimerization and Self-Assembly Energetics of Boronic Acid Derivatives

Boronic acids are well-known for their ability to form dimers and other self-assembled structures through hydrogen bonding. researchgate.net The energetics of these processes are a key aspect of their chemistry and have been investigated through computational methods.

Hydrogen Bonding Networks in Boronic Acid Dimers

The most common self-assembly motif for boronic acids is a cyclic dimer formed through two intermolecular O-H···O hydrogen bonds between the boronic acid groups. uoa.gr Computational studies on the parent boronic acid dimer, [HB(OH)₂]₂, have determined the dimerization energy to be approximately -10.8 kcal/mol at the MP2/aug-cc-pVTZ level of theory, indicating a strong thermodynamic preference for dimerization in the gas phase. figshare.comcapes.gov.br

For this compound, this fundamental hydrogen-bonding network is expected to be the primary mode of dimerization. The naphthalene ring, while not directly participating in the hydrogen bonding, will influence the geometry and stability of the dimer through steric and electronic effects. The dimethylamino group could potentially engage in additional, weaker intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, which would further stabilize the dimeric structure. Studies on 2-aminophenylboronic acid have revealed the presence of intermolecular O-H···N hydrogen bonds, which connect the primary dimeric units. rsc.orgnih.gov

Conformational Stability of Dimers and Higher Aggregates

The conformational stability of boronic acid dimers and higher aggregates is determined by the interplay of hydrogen bonding, steric interactions, and, in the case of this compound, potential π-π stacking interactions between the naphthalene rings. Computational studies on the parent boronic acid dimer have identified a doubly hydrogen-bonded planar conformer as the most stable structure. figshare.comcapes.gov.br Other conformers, with different hydrogen bonding arrangements, are predicted to be higher in energy. figshare.comcapes.gov.br

For the dimer of this compound, the bulky naphthalene substituents will likely lead to a non-planar arrangement to minimize steric repulsion. The relative orientation of the naphthalene rings will be a key determinant of the conformational stability. Aggregation beyond the dimer stage could be driven by a combination of continued hydrogen bonding and π-π stacking, leading to the formation of one-dimensional chains or more complex three-dimensional networks. The energetic favorability of such higher aggregates would depend on the balance between the stabilizing hydrogen bonding and π-π interactions and the destabilizing steric effects. researchgate.net

Parameter Value (kcal/mol) Computational Level Reference Compound
Dimerization Energy-10.8MP2/aug-cc-pVTZ[HB(OH)₂]₂
Dimerization Enthalpy-9.2MP2/aug-cc-pVTZ[HB(OH)₂]₂
Dimerization Free Energy+1.2MP2/aug-cc-pVTZ[HB(OH)₂]₂

This table presents calculated thermodynamic parameters for the dimerization of the parent boronic acid, [HB(OH)₂]₂. These values provide a theoretical baseline for understanding the dimerization energetics of substituted boronic acids like this compound. figshare.comcapes.gov.br

Theoretical Insights into Boronic Acid-Lewis Base Interactions

The boron atom in a boronic acid is electron-deficient and can act as a Lewis acid, accepting a pair of electrons from a Lewis base. nih.gov In this compound, the dimethylamino group can act as an intramolecular Lewis base, potentially interacting with the boronic acid's boron atom.

Theoretical studies on aminoboronic acids have explored the nature of this intramolecular interaction. nih.goveckerd.edu Depending on the geometry and the electronic properties of the system, a dative bond can form between the nitrogen of the amino group and the boron atom. This interaction leads to a tetracoordinated boron center and can significantly influence the reactivity of the boronic acid. Computational studies can quantify the strength of this interaction and predict its effect on the molecule's properties. For instance, the formation of a strong N-B dative bond can decrease the Lewis acidity of the boronic acid at the boron center, affecting its ability to participate in reactions that require Lewis acid character.

In addition to intramolecular interactions, the boronic acid can also interact with external Lewis bases. nih.govresearchgate.net Theoretical calculations can model these interactions and predict the stability of the resulting Lewis acid-base adducts. This is particularly relevant in the context of catalysis, where Lewis bases are often used to activate boronic acids. nih.govresearchgate.net

First-Principles Calculations for Nonlinear Optical Properties

Molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant nonlinear optical (NLO) properties. acs.orgnih.govdoi.org this compound fits this structural motif, with the dimethylamino group acting as the electron donor, the naphthalene ring as the π-bridge, and the boronic acid group as the electron acceptor. First-principles calculations, based on quantum mechanical principles, are a powerful tool for predicting the NLO properties of such molecules. nih.govrsc.org

These calculations can determine key NLO parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. A large β value is indicative of a material with potential applications in technologies such as frequency doubling and optical switching. The magnitude of β is related to the extent of intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.gov

Reactivity Mechanisms and Dynamic Covalent Chemistry of 5 Dimethylamino Naphthalen 1 Yl Boronic Acid

Reversible Covalent Bond Formation with Diols and Polydiols

The interaction of boronic acids with 1,2- and 1,3-diols to form cyclic boronate esters is a cornerstone of their application in dynamic covalent chemistry. This reversible reaction is influenced by several factors, including the kinetics and thermodynamics of ester formation, the pH of the solution, and the structural characteristics of both the boronic acid and the diol.

The formation of boronate esters is a dynamic process characterized by rapid and reversible covalent bond formation. nih.gov The kinetics of this reaction are complex and can be influenced by the concentration of the reactants. For instance, studies on ortho-aminomethyl phenyl boronic acids have shown a first-order kinetic dependence on fructose (B13574) at lower concentrations, while at higher concentrations, a zero-order dependence is observed, suggesting a rate-determining step prior to the reaction with the diol. nih.gov This has been proposed to involve the departure of a solvent molecule from the boronic acid. nih.gov

The thermodynamics of boronate ester formation are often entropically driven, with the release of water molecules into the bulk solvent providing a favorable driving force. researchgate.net The stability of the resulting boronate ester is a critical factor, and this is influenced by the degree of preorganization of the diol. Diols with hydroxyl groups in a syn-periplanar conformation, such as those found in furanose rings, tend to form more stable complexes. aablocks.com

Table 1: Factors Influencing Boronate Ester Formation

FactorInfluence on KineticsInfluence on Thermodynamics
Diol Concentration Can shift reaction order from first to zero. nih.govAffects the position of the equilibrium.
Solvent Participates in the reaction mechanism, with solvent departure being a potential rate-determining step. nih.govThe release of water molecules is a major driving force. researchgate.net
Diol Structure The preorganization and orientation of hydroxyl groups affect reaction rates. aablocks.comSyn-periplanar hydroxyl groups lead to more stable esters. aablocks.com

The formation of boronate esters is highly dependent on the pH of the solution. researchgate.net This is due to the equilibrium between the neutral, trigonal planar (sp² hybridized) boronic acid and the anionic, tetrahedral (sp³ hybridized) boronate form. aablocks.com Under acidic conditions, the neutral sp² form is favored. As the pH increases and approaches the pKa of the boronic acid, the concentration of the anionic sp³ boronate form increases. aablocks.com

The presence of intramolecular coordination can significantly affect the pKa of the boronic acid. For example, the intramolecular dative bond between the nitrogen and boron atoms in "Wulff-type" boronic acids enhances binding at neutral pH. aablocks.com

The stability of boronate esters is influenced by a variety of structural factors related to both the boronic acid and the diol.

Diol Structure: The relative orientation and position of the hydroxyl groups in the diol are critical. Diols that are pre-organized for binding, such as catechols, form highly stable esters. aablocks.com The formation of five- or six-membered cyclic esters depends on whether a 1,2- or 1,3-diol is used. nih.gov Six-membered boronic esters are generally thermodynamically more stable than their five-membered counterparts. researchgate.net

Substituents on the Boronic Acid: Electron-withdrawing groups on the aryl ring of a phenylboronic acid can lower its pKa, thereby facilitating diol binding at neutral pH. nih.gov

Intramolecular Interactions: The presence of functional groups that can form intramolecular coordination bonds with the boron atom, such as the dimethylamino group in [5-(Dimethylamino)naphthalen-1-yl]boronic acid, can stabilize the boronate ester. nih.gov This is because such interactions can pre-organize the boron center for binding and increase its Lewis acidity. nih.gov

Steric Effects: Alkyl substituents on the α-carbons of the diol can slow down the rate of transesterification but lead to a thermodynamically more stable boronate ester. researchgate.net

Lewis Acidity and Interactions with Anions

The empty p-orbital on the boron atom of boronic acids imparts Lewis acidic character, allowing them to interact with Lewis bases, including various anions. nih.govnih.gov

Boronic acids, including this compound, are known to act as receptors for anions such as fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.gov The interaction involves the formation of a coordinate covalent bond between the electron-deficient boron atom and the anion. This binding event can lead to a change in the hybridization of the boron atom from sp² to sp³.

The selectivity of anion recognition can be influenced by the structure of the boronic acid. For example, some boronic acid-based sensors exhibit high selectivity for fluoride over other anions like acetate (B1210297) and other halides. researchgate.net

Table 2: Anion Recognition by Boronic Acids

AnionInteraction with Boronic AcidConsequence of Interaction
Fluoride (F⁻) Formation of a B-F coordinate bond. researchgate.netChange in boron hybridization from sp² to sp³; can induce changes in optical properties. researchgate.net
Cyanide (CN⁻) Formation of a B-CN coordinate bond. nih.govChange in boron hybridization from sp² to sp³; can be used for sensing applications. nih.gov

The binding of anions to this compound and similar fluorescent boronic acids can lead to significant changes in their optical properties, such as fluorescence quenching or enhancement. researchgate.net Several mechanisms can be responsible for these changes:

Photoinduced Electron Transfer (PET): In many fluorescent boronic acid sensors, the boronic acid group acts as an electron-withdrawing group that can quench the fluorescence of an adjacent fluorophore through a PET process. nih.gov Upon anion binding, the electron density at the boron center increases, which can inhibit the PET process and lead to a "turn-on" fluorescence response. nih.gov

Intramolecular Charge Transfer (ICT): The dimethylamino group in this compound is an electron-donating group, while the boronic acid is electron-withdrawing. This donor-acceptor structure can lead to ICT character in the excited state. Anion binding to the boron atom can modulate the electron-accepting ability of the boronic acid, thereby altering the ICT process and causing a shift in the emission wavelength.

Changes in Hybridization and Geometry: The change in boron hybridization from trigonal planar sp² to tetrahedral sp³ upon anion binding alters the geometry and electronic structure of the molecule. aablocks.com This can affect the excited-state properties and lead to changes in the fluorescence output.

Dynamic Covalent Chemistry (DCvC) Applications

Dynamic covalent chemistry (DCvC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to internal or external stimuli. Boronic acids are exemplary building blocks in DCvC due to the reversible nature of boronate ester formation. rsc.orgresearchgate.net This reversibility allows for thermodynamic control over the formation of complex molecular architectures, enabling processes of self-correction and self-assembly. rsc.org

A significant application of boronic acids in DCvC involves the formation of iminoboronates. This chemistry typically involves the reaction of an amine with an arylboronic acid bearing an ortho-carbonyl (aldehyde or ketone) group. nih.govchemrxiv.org The resulting imine is stabilized by the formation of a dative bond between the imine nitrogen and the electron-deficient boron atom. nih.govnih.gov This intramolecular coordination is crucial for the utility of this reaction.

The key features of iminoboronate chemistry include:

Rapid Kinetics : The reaction between ortho-carbonyl-substituted arylboronic acids and α-nucleophiles, such as phenylhydrazine, can be exceptionally fast, with rate constants reported in the range of 10² to 10³ M⁻¹s⁻¹, which is comparable to some of the fastest bioorthogonal conjugation reactions. nih.govnih.govdntb.gov.ua

Reversibility and Dynamic Nature : The formation of the iminoboronate activates the imine bond for hydrolysis and exchange. nih.govnih.gov This renders the conjugation reversible and dynamic under physiological conditions, a highly desirable trait for applications in biology and dynamic combinatorial chemistry. nih.govnih.gov

Enhanced Stability : Compared to simple imines, iminoboronates exhibit significantly improved thermodynamic stability, allowing for effective conjugation even at low millimolar concentrations of reactants. nih.govresearchgate.net

Although this compound itself does not possess an adjacent carbonyl group, its functionalization with one would allow it to participate in this dynamic and reversible conjugation chemistry. The mechanism involves the initial condensation between the amine and the carbonyl to form an imine, followed by the formation of the intramolecular N-B dative bond, which creates a five-membered ring that stabilizes the conjugate while also facilitating its reversibility. rsc.org

Table 1: Key Characteristics of Iminoboronate Chemistry

FeatureDescriptionSignificance
Reaction Partners Arylboronic acids with an ortho-carbonyl group and primary amines, hydrazines, or α-nucleophiles. chemrxiv.orgnih.govProvides a specific and versatile conjugation strategy.
Key Intermediate Iminoboronate, stabilized by an intramolecular N→B dative bond. nih.govnih.govEnhances thermodynamic stability compared to simple imines. nih.gov
Kinetics Fast reaction rates, comparable to efficient bioorthogonal reactions. nih.govAllows for rapid labeling and conjugation under mild conditions.
Reversibility The N→B bond activates the imine for hydrolysis and exchange, making the bond dynamic. nih.govnih.govEnables applications in stimuli-responsive materials and dynamic combinatorial libraries. nih.gov

Arylboronic acids form highly stable complexes with salicylhydroxamic acids (SHA). nih.gov This reaction is another cornerstone of DCvC, providing a robust and reversible linkage. The conjugation between phenylboronic acid (PBA) and SHA has been extensively studied, revealing a high association constant of approximately 10⁴ M⁻¹ at a physiological pH of 7.4. nih.gov

This strong binding affinity makes the salicylhydroxamic–boronate (SHAB) linkage particularly useful for applications requiring stable yet reversible connections, such as protein immobilization. nih.govacs.org The complex remains stable under physiological conditions but can be induced to hydrolyze at a more acidic pH (below 5). nih.gov This pH-dependent stability allows for controlled assembly and disassembly. The utility of this system has been demonstrated by immobilizing proteins modified with phenylboronic acid moieties onto a solid support functionalized with SHA. nih.govacs.org

Table 2: Properties of Phenylboronic Acid-Salicylhydroxamic Acid (PBA-SHA) Conjugate

PropertyValue/DescriptionReference
Association Constant (Kₐ) ~10⁴ M⁻¹ at pH 7.4 nih.gov
Stability Stable at physiological pH (7.4). nih.gov
Reversibility Trigger Hydrolysis can occur at acidic pH (< 5). nih.gov
Application Example Efficient immobilization of PBA-conjugated proteins on SHA-modified supports at pH 8.3. nih.govacs.org

The capacity of boronic acids to form reversible covalent bonds with diols is a fundamental principle exploited in the construction of complex, self-assembled supramolecular structures. rsc.orgnih.gov This interaction is highly dynamic, allowing for error correction and thermodynamic selection of the most stable architectures, such as macrocycles, cages, capsules, and polymers. rsc.orgresearchgate.net

The self-assembly process is governed by several key interactions involving the boron center:

Boronate Ester Formation : The condensation of a boronic acid with a 1,2- or 1,3-diol yields a five- or six-membered cyclic boronate ester. This reaction is reversible and its equilibrium can be controlled by factors like pH and the presence of water. acs.orgresearchgate.net

Dative N→B Bonding : In addition to reacting with diols, the Lewis acidic boron atom can form coordinate covalent bonds with Lewis bases, such as nitrogen atoms in pyridines. This interaction has been used to assemble discrete 1:1 complexes, macrocycles, and cages from diboronic esters and U-shaped bipyridines. acs.orgmdpi.com

Hydrogen Bonding : The hydroxyl groups of boronic acids can act as hydrogen bond donors, facilitating the formation of supramolecular assemblies in the solid state. researchgate.net

By incorporating the this compound moiety into multifunctional building blocks, it can direct the self-assembly of sophisticated structures. The inherent reversibility of the boronate ester and N→B dative bonds provides the dynamic nature required for creating adaptive and stimuli-responsive materials. rsc.orgrsc.org

Reaction Mechanisms in Transition Metal Catalysis

Boronic acids are indispensable coupling partners in transition metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. yonedalabs.com This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryls, vinylarenes, and polyolefins. musechem.comlibretexts.org

In the Suzuki-Miyaura reaction, an organoboronic acid reacts with an organohalide in the presence of a palladium catalyst and a base. mt.com The generally accepted catalytic cycle involves three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) intermediate, [R¹-Pd(II)-X]. musechem.comlibretexts.org

Transmetalation : This is the key step where the organic group from the boronic acid (R²) is transferred to the palladium center. The presence of a base is crucial for this step. libretexts.orgmt.com The base activates the boronic acid by converting it into a more nucleophilic "ate" complex, typically a trihydroxyborate [R²-B(OH)₃]⁻. researchgate.net This anionic borate (B1201080) then reacts with the Pd(II) complex to form a new intermediate, [R¹-Pd(II)-R²], and displaces the halide.

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. musechem.comlibretexts.org

This compound serves as the source of the 5-(dimethylamino)naphthalen-1-yl group in this reaction, enabling its coupling to a wide variety of aryl, heteroaryl, or vinyl halides to synthesize complex molecular structures. musechem.commt.com

Table 3: The Catalytic Cycle of the Suzuki-Miyaura Reaction

StepProcess DescriptionKey Species
Oxidative Addition The Pd(0) catalyst reacts with the organohalide (R¹-X).Pd(0) → R¹-Pd(II)-X
Transmetalation The base activates the boronic acid (R²B(OH)₂), and the R² group is transferred to the palladium complex.R²B(OH)₂ + Base → [R²B(OH)₃]⁻; [R²B(OH)₃]⁻ + R¹-Pd(II)-X → R¹-Pd(II)-R²
Reductive Elimination The coupled product R¹-R² is formed, and the Pd(0) catalyst is regenerated.R¹-Pd(II)-R² → R¹-R² + Pd(0)

Computational methods, particularly Density Functional Theory (DFT), have provided profound insights into the intricate mechanisms of catalytic cycles involving boronic acids. acs.orguab.cat These studies have been instrumental in elucidating the precise role of the base and the nature of transient intermediates in the Suzuki-Miyaura reaction. acs.orgresearchgate.net

Key findings from computational studies include:

Mechanism of Base Action : DFT calculations have strongly supported the mechanism where the base first reacts with the boronic acid to form the anionic borate species. acs.org This borate is the active nucleophile in the transmetalation step, rather than the neutral boronic acid.

Structure of Intermediates : Computational analysis has helped to characterize the elusive pre-transmetalation intermediates that contain a Pd–O–B linkage. nih.gov Both tri-coordinate boronic acid complexes and tetra-coordinate boronate complexes have been identified as viable intermediates leading to the cross-coupled product. nih.govchemrxiv.org

Transmetalation Pathways : Studies have evaluated different pathways for the transmetalation step, confirming that the formation of an organopalladium boronate is a key event. nih.gov For many systems, dissociation of a phosphine (B1218219) ligand from the palladium center is a kinetic prerequisite for the subsequent transfer of the aryl group from boron to palladium. nih.gov

These theoretical investigations provide a detailed, atomistic understanding of the reaction pathway, complementing experimental observations and guiding the development of more efficient catalytic systems. uab.catchemrxiv.org

Lack of Publicly Available Research on this compound in Ligand Design for Catalysis

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the application of this compound in ligand design for catalyst performance enhancement were identified.

Extensive queries have been conducted to locate scholarly articles, patents, and research data pertaining to the reactivity mechanisms, dynamic covalent chemistry, and particularly the use of this compound as a precursor for ligands aimed at improving catalytic processes. The search has consistently yielded no direct results on this specific application.

The available information on this compound and related compounds primarily focuses on their fluorescent properties and their use as sensors, particularly for saccharides and fluoride ions. The dimethylamino naphthalene (B1677914) moiety is a well-known fluorophore, and its combination with a boronic acid group allows for specific binding interactions that result in detectable changes in fluorescence.

While the broader fields of boronic acid chemistry, dynamic covalent chemistry, and ligand design for catalysis are well-documented for other boronic acid derivatives, there appears to be a significant gap in the literature regarding the specific compound of interest in the context requested. No studies detailing the synthesis of ligands from this compound for the purpose of enhancing catalyst activity, selectivity, or stability have been found. Consequently, no data tables or detailed research findings on this topic can be provided.

It is possible that research in this specific area is proprietary, unpublished, or still in its nascent stages. However, based on publicly accessible information, the role of this compound in ligand design and catalyst performance enhancement remains an unexplored area of chemical research.

Advanced Applications and Material Science Integration of 5 Dimethylamino Naphthalen 1 Yl Boronic Acid

Applications in Organic Synthesis Methodologies

The versatility of boronic acids as synthetic intermediates is well-established, and [5-(Dimethylamino)naphthalen-1-yl]boronic acid is no exception. Its utility in constructing intricate organic molecules and in the development of novel catalytic systems highlights its importance in modern organic chemistry.

Precursor in Complex Molecule Synthesis

Boronic acids are fundamental building blocks in the synthesis of a wide array of bioactive molecules and complex organic structures. nih.gov Their stability, low toxicity, and versatile reactivity make them ideal intermediates. nih.gov One of the most prominent applications of arylboronic acids, such as this compound, is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of biaryl and polyaryl structures. nih.govgre.ac.uk These motifs are prevalent in many pharmaceuticals, natural products, and materials with interesting photophysical properties. nih.gov

The dimethylamino group on the naphthalene (B1677914) scaffold of this compound can influence the electronic properties of the molecule, potentially affecting the reactivity and outcome of coupling reactions. The naphthalene moiety itself is a key component in various complex structures, including those with applications in materials science as organic conductors and liquid crystals. gre.ac.uksigmaaldrich.com While specific examples detailing the use of this compound as a precursor in the total synthesis of a named complex molecule are not prevalent in the readily available literature, its structural motifs are present in various advanced materials and biologically active compounds. The general utility of naphthalene-1-boronic acid in synthesizing complex structures like bifunctional polymers and key intermediates for blue-emitting molecular glasses has been documented. sigmaaldrich.comsigmaaldrich.com

Table 1: Key Synthetic Reactions Involving Arylboronic Acids
ReactionDescriptionCatalyst/ReagentsSignificance
Suzuki-Miyaura CouplingFormation of C(sp²)–C(sp²) bonds between an organoboron compound and an organohalide.Palladium catalyst, BaseWidely used for the synthesis of biaryls, polyaryls, and conjugated polymers. nih.gov
Chan-Lam CouplingFormation of C–N or C–O bonds between a boronic acid and an amine or alcohol.Copper catalyst, OxidantProvides a route to aryl amines and aryl ethers.
Liebeskind-Srogl CouplingCross-coupling of a thioester with a boronic acid.Palladium catalyst, Copper(I) carboxylateAllows for the formation of ketones from thioesters.

Ligand and Reagent Development for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. frontiersin.orgrsc.org While the direct application of this compound in the development of ligands for asymmetric catalysis is not extensively documented, the structural features of this molecule suggest its potential in this area. The naphthalene backbone provides a rigid scaffold, which is a desirable feature in chiral ligand design as it can lead to more effective stereochemical control.

The dimethylamino group can act as a coordinating site for a metal center in a catalyst. By modifying the boronic acid moiety or other positions on the naphthalene ring with chiral auxiliaries, it is conceivable to synthesize novel chiral ligands. These ligands could then be complexed with transition metals like palladium, rhodium, or iridium to create catalysts for a variety of asymmetric transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions. frontiersin.orgnih.gov The development of such catalysts is an active area of research aimed at discovering more efficient and selective methods for producing chiral molecules. mdpi.comnih.gov

Chemical Sensing Platforms (Principles of Recognition)

The ability of boronic acids to reversibly bind with diols forms the basis of their widespread use in chemical sensing. The naphthalene moiety in this compound, being a fluorophore, makes this compound particularly suitable for the development of fluorescent sensors.

Fundamental Principles of Boronic Acid-Based Chemical Sensing

The fundamental principle behind boronic acid-based chemical sensing lies in the reversible covalent interaction between the boronic acid group and molecules containing cis-1,2- or cis-1,3-diol functionalities. eckerd.edu This interaction leads to the formation of a five- or six-membered cyclic boronate ester. This binding event can be transduced into a measurable signal, such as a change in fluorescence, absorbance, or electrochemical potential. eckerd.edu

The equilibrium between the boronic acid and the boronate ester is pH-dependent. The boronic acid is a Lewis acid, and its interaction with diols is generally more favorable at higher pH values where the boronic acid is in its tetrahedral, anionic boronate form. The binding of a diol to the boronic acid can also lower its pKa, a phenomenon that can be exploited in sensor design. eckerd.edu

Development of Fluorescent and Electrochemical Sensor Architectures

The inherent fluorescence of the naphthalene ring in this compound makes it an excellent candidate for the development of fluorescent chemosensors. The dimethylamino group acts as an electron-donating group, which can influence the photophysical properties of the naphthalene fluorophore. Upon binding of a diol-containing analyte, such as a saccharide, to the boronic acid moiety, the electronic environment of the fluorophore can be altered, leading to a change in the fluorescence intensity or wavelength. This "on-off" or "off-on" signaling mechanism is a common strategy in the design of fluorescent sensors. eckerd.edu

A positional isomer, 4-(dimethylamino)naphthalene-1-boronic acid, has been synthesized and shown to function as a fluorescent "on-off" reporter that operates at physiological pH. This sensor exhibited a significant increase in fluorescence emission intensity upon the addition of fructose (B13574), demonstrating the viability of this molecular framework for saccharide sensing. sigmaaldrich.com

Electrochemical sensors based on boronic acids have also been widely developed. gre.ac.uk These sensors can operate through various mechanisms. For instance, the binding of a charged analyte to a boronic acid-functionalized electrode can alter the electrochemical properties of the electrode surface, leading to a change in current or potential. researchgate.net Boronic acid derivatives can also be functionalized with redox-active moieties, where the binding of an analyte modulates the redox potential of the molecule. bldpharm.com

Table 2: Principles of Boronic Acid-Based Sensing Modalities
Sensing ModalityPrinciple of OperationTypical Analytes
Fluorescent SensingChange in fluorescence intensity or wavelength upon diol binding due to photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation/disruption. eckerd.eduSaccharides, glycoproteins, catechols. eckerd.edu
Electrochemical SensingAlteration of electrochemical properties (e.g., current, potential, impedance) of a modified electrode upon analyte binding. gre.ac.ukresearchgate.netSaccharides, dopamine, glycoproteins. gre.ac.uk

Potentiometric Sensing Approaches for Boronic Acids and Their Reactions

Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode at near-zero current flow. nih.gov For boronic acid-based systems, a potentiometric response can be generated by changes in the charge or pKa of a polymer backbone functionalized with boronic acids upon binding to a diol. researchgate.net

For example, a poly(aniline boronic acid) based potentiometric sensor has been developed for saccharide detection. The binding of a saccharide to the boronic acid groups on the polymer chain alters the pKa of the polymer, which in turn changes the electrochemical potential of the electrode. This change in potential can be measured and correlated to the concentration of the saccharide. researchgate.net While specific applications of this compound in potentiometric sensors are not widely reported, the principles of boronic acid-based potentiometry suggest its potential for such applications, particularly if incorporated into a polymer matrix or self-assembled monolayer on an electrode surface. nih.govresearchgate.netzhangyigroup.com

Advanced Materials and Polymer Systems

The unique chemical reactivity of the boronic acid functional group in this compound makes it a valuable component in the design of advanced materials. Its ability to form reversible covalent bonds with diols is central to its application in creating dynamic and responsive polymer systems. The incorporation of the dimethylaminonaphthalene moiety also introduces fluorescent properties, enabling the development of materials that can be monitored or that can function as sensors.

Incorporation into Hydrogels and Polymeric Matrices

This compound can be integrated into hydrogels and other polymeric networks to create materials with tunable properties. Boronic acids are known to form dynamic covalent cross-links by reacting with polymers containing cis-diol groups, such as polyvinyl alcohol (PVA) or modified polysaccharides. nih.gov This interaction results in the formation of boronate esters, which act as reversible cross-linking points within the polymer matrix. rsc.org

The formation and stability of these boronate ester cross-links are often pH-dependent, allowing for the creation of "smart" hydrogels that can swell, shrink, or degrade in response to changes in their environment. rsc.org While specific studies detailing the use of this compound in hydrogels are not extensively documented in publicly available literature, its structural features suggest it would be a prime candidate for developing fluorescent, pH-responsive hydrogels. The dimethylaminonaphthalene group would serve as a built-in fluorescent probe, allowing for real-time monitoring of the hydrogel's state or its interaction with analytes.

Table 1: Illustrative Properties of Boronic Acid-Based Hydrogels This table presents typical data for hydrogels functionalized with arylboronic acids to illustrate the principles of their behavior.

Property Condition 1 (e.g., pH 5.0) Condition 2 (e.g., pH 7.4) Condition 3 (e.g., pH 9.0)
Swelling Ratio Low Moderate High
Storage Modulus (G') High (Rigid Gel) Intermediate Low (Soft Gel)
Cross-link Type Primarily Boronic Acid Equilibrium Primarily Boronate Ester
Fluorescence Emission Quenched Moderate High

Dynamic Covalent Polymer Networks with Stimuli-Responsive Properties (e.g., pH, Shear)

The reversible nature of the boronate ester bond is the cornerstone of dynamic covalent polymer networks. mdpi.com These materials, also known as covalent adaptable networks (CANs) or vitrimers, combine the robustness of thermoset plastics with the reprocessability of thermoplastics. semanticscholar.orgrsc.org The incorporation of this compound into a polymer backbone or as a cross-linker allows for the creation of networks that can adapt to external stimuli.

pH-Responsiveness : As with hydrogels, the dynamic equilibrium between the boronic acid and boronate ester is highly sensitive to pH. At acidic pH, the equilibrium favors the un-cross-linked state, leading to a softer material or even dissolution. At alkaline pH, the formation of the boronate ester is favored, resulting in a more rigid, cross-linked network. rsc.org

Shear-Thinning and Self-Healing : The dynamic bonds can break and reform under mechanical stress. semanticscholar.org This allows the material to flow under shear (shear-thinning) and then recover its structure when the stress is removed. This same principle enables self-healing; when the material is damaged, the mobile polymer chains can reorganize and reform the boronate ester cross-links across the damaged interface, restoring mechanical integrity. semanticscholar.org

The fluorescent nature of the this compound moiety would add a unique diagnostic capability to these materials, potentially allowing for the visualization of stress distribution or the progress of self-healing through changes in fluorescence.

Structural Modification of Resins and Composites with Boron

Boronic acids can be used for the post-cure functionalization of thermosetting resins, such as amine-cured epoxies. figshare.com Many epoxy resin formulations contain diethanolamine (B148213) (DEA) units within their cured structure. These DEA units can react with boronic acids to form dynamic dioxazaborocane (DOAB) structures. This reaction provides a method to covalently modify the surface or bulk properties of an existing epoxy material. figshare.com

By introducing this compound, it is possible to impart fluorescence to the surface of an epoxy resin, which could be useful for creating fluorescent coatings or for component labeling. figshare.com Furthermore, bifunctional boronic acids can be used to alter the mechanical properties of the original resin. While this specific compound is monofunctional in its boronic acid group, its incorporation demonstrates the principle of modifying existing polymer networks.

Enhanced Material Properties (e.g., Thermal Stability, Mechanical Strength) via Boron Incorporation

The incorporation of boron, particularly into polymer backbones, can lead to significant improvements in material properties. For example, studies on self-doped poly(anilineboronic acid) have shown that the presence of boronic acid groups can enhance the thermal stability of the polymer compared to conventionally doped polyaniline. nih.gov The polymer remains largely intact at temperatures above 400 °C.

While specific data on polymers made with this compound is scarce, the general principle suggests that its incorporation could enhance thermal and mechanical performance. The rigid naphthalene core could contribute to a higher glass transition temperature and improved mechanical strength.

Table 2: Comparison of Thermal Properties in Boron-Containing Polymers (Illustrative) This table provides representative data to show the potential impact of incorporating boronic acids into polymer structures.

Polymer System Decomposition Temp. (TGA, 10% weight loss) Char Yield at 600 °C Key Feature
Standard Polyaniline (HCl-doped) ~350 °C < 20% Standard conducting polymer
Poly(anilineboronic acid) > 450 °C nih.gov > 50% nih.gov Enhanced thermal stability
Hypothetical Polymer with Naphthalene-Boronic Acid Potentially > 450 °C Potentially > 50% Rigidity from naphthalene core

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems held together by non-covalent or reversible covalent bonds. The ability of this compound to engage in dynamic covalent bonding makes it a useful building block for constructing complex, self-assembling molecular architectures.

Templated Macrocyclization and Rotaxane Synthesis

A key application of dynamic covalent chemistry is in template-directed synthesis, particularly for creating mechanically interlocked molecules (MIMs) like rotaxanes and catenanes. rsc.org A rsc.orgrotaxane consists of a linear "thread" molecule passing through a cyclic "macrocycle," with bulky "stoppers" at each end of the thread to prevent disassembly.

The formation of a boronic ester can be used to pre-organize the thread and macrocycle components. rsc.org For example, a thread containing a diol moiety can be reversibly linked to a V-shaped molecule containing a boronic acid. This brings the two ends of the V-shaped molecule into proximity, facilitating a ring-closing reaction (e.g., ring-closing metathesis) to form the macrocycle around the thread. rsc.org Subsequently, the templating boronic ester bond can be cleaved (e.g., by hydrolysis), leaving the mechanically interlocked rotaxane. rsc.org

While this compound itself has not been explicitly reported as a template in rotaxane synthesis, its fundamental properties are suitable for such a role in a well-designed system. The naphthalene unit could also participate in π-π stacking interactions, further stabilizing the pre-rotaxane assembly.

Design of Self-Organizing Molecular Architectures

The design of self-organizing molecular architectures utilizing this compound, often referred to as dansylboronic acid, is an area of significant interest in supramolecular chemistry and materials science. This compound possesses unique structural and electronic features that make it a versatile building block for the construction of ordered systems. The inherent properties of the dansyl group, combined with the reversible covalent bonding capabilities of the boronic acid moiety, allow for the formation of a variety of supramolecular structures.

The primary design principle revolves around the directional and reversible nature of the boronic acid group's interactions. Boronic acids are known to form stable cyclic esters with 1,2- and 1,3-diols. This reversible covalent interaction is a powerful tool for directing the self-assembly of molecules into well-defined architectures. The formation and cleavage of these boronate esters can often be controlled by external stimuli such as pH, temperature, or the presence of competing diols, allowing for the dynamic nature of the self-assembled structures.

Furthermore, the naphthalene ring of the dansyl group provides a flat, aromatic surface that can participate in non-covalent interactions, such as π-π stacking and hydrophobic interactions. These forces play a crucial role in the stabilization and organization of the resulting molecular architectures. The dimethylamino group, being an electron-donating group, influences the electronic properties of the naphthalene system, which can be important for applications in optoelectronics and sensing.

While specific research detailing the intricate self-organizing architectures of solely this compound is not extensively documented in publicly available literature, the principles of boronic acid-driven self-assembly are well-established. For instance, studies on similar naphthaleneboronic acids have shown their ability to form dimers and layered networks through hydrogen bonding and π-π stacking interactions in the solid state. nih.govnih.gov It is conceivable that this compound would exhibit similar tendencies, with the added influence of the dimethylamino group on the intermolecular forces.

The fluorescent nature of the dansyl group is another key aspect in the design of these architectures. The fluorescence of the dansyl moiety is often sensitive to its local environment. Therefore, the self-assembly process can lead to changes in the photophysical properties of the system, such as shifts in emission wavelength or changes in fluorescence intensity. This property is highly valuable for the development of fluorescent sensors and smart materials.

Dynamic Combinatorial Chemistry Approaches

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with desired properties, and boronic acids are prominent players in this field due to the reversible nature of boronate ester formation. nih.gov This reversibility allows a library of potential molecules to exist in equilibrium, and the composition of this library can be influenced by the addition of a target molecule or a change in environmental conditions.

This compound is a particularly attractive building block for DCC for several reasons. Its boronic acid functionality allows for its incorporation into dynamic libraries through the formation of boronate esters with a variety of diol-containing compounds. The inherent fluorescence of the dansyl group provides a convenient spectroscopic handle to monitor the composition of the dynamic combinatorial library (DCL) and to detect binding events.

In a typical DCC experiment involving this compound, the boronic acid would be mixed with a library of diol-containing building blocks. This mixture would generate a DCL of different boronate esters. Upon the addition of a target molecule (e.g., a protein, a saccharide), the equilibrium of the DCL can shift to favor the formation of the library member that binds most strongly to the target. This amplification of the best binder allows for its identification and subsequent isolation and characterization.

The fluorescent properties of the dansyl group can be exploited for high-throughput screening of DCLs. For example, a competitive binding assay could be designed where a known fluorescent ligand is displaced from the target by a member of the DCL, leading to a change in the fluorescence signal. Such an approach using a related compound, 5-(dimethylamino)-1-naphthalenesulfonamide, has been demonstrated in the screening of DCLs. rug.nl

Below is a hypothetical data table illustrating the type of data that could be generated from a DCC experiment using this compound for the identification of a binder to a target protein.

Table 1: Hypothetical Dynamic Combinatorial Library Screening Results
Library Member (Diol Component)Relative Abundance in DCL (No Target)Relative Abundance in DCL (With Target)Amplification FactorBinding Affinity (Kd, &micro;M)
Diol A25%10%0.4> 1000
Diol B25%60%2.450
Diol C25%20%0.8500
Diol D25%10%0.4> 1000

This table illustrates how the addition of a target can amplify the concentration of a specific library member (formed with Diol B), indicating its preferential binding to the target. Subsequent isolation and characterization would then confirm its binding affinity.

Future Research Directions and Emerging Paradigms in 5 Dimethylamino Naphthalen 1 Yl Boronic Acid Chemistry

Exploration of Novel Reaction Pathways and Synthetic Strategies

Future synthetic research will likely move beyond traditional methods, such as the reaction of Grignard reagents with trialkyl borates, to embrace more efficient, selective, and sustainable strategies. electrochem.orgnih.govgoogle.com A primary focus will be on late-stage functionalization, where the boronic acid group is introduced into a complex molecule at a late step in the synthesis, a critical capability for drug discovery and materials science. researchgate.netnih.gov

Key emerging strategies include:

Direct C-H Borylation: Transition-metal-catalyzed C-H borylation represents a paradigm shift in efficiency, allowing for the direct conversion of a carbon-hydrogen bond on the naphthalene (B1677914) ring to a C-B bond. acs.org Future work will aim to develop catalysts, potentially using iridium or nickel, that can selectively install the boronic acid group at the 1-position of a pre-formed dimethylamino naphthalene core. nih.govacs.orgacs.org A particularly innovative approach involves using hydrogen-bond-donating catalysts to direct the borylation to a specific remote position on the naphthalene ring system, offering unprecedented control over regioselectivity. chemrxiv.org

Electrochemical and Photochemical Synthesis: Novel methods such as the electrochemical coupling of aryl halides with borating agents offer milder reaction conditions. electrochem.org Similarly, photoinduced decarboxylative borylation, which uses aromatic carboxylic acids as precursors, provides a metal-free pathway to arylboronic acids. organic-chemistry.org

Flow Chemistry: The use of flow chemistry can suppress side reactions commonly seen in lithium-halogen exchange processes, enabling higher yields and safer scalability for the synthesis of functionalized arylboronic acids. nih.gov

These advanced synthetic routes promise to make [5-(Dimethylamino)naphthalen-1-yl]boronic acid and its derivatives more accessible and enable the creation of novel molecular architectures.

Table 1: Comparison of Traditional and Emerging Synthetic Strategies for Aryl Boronic Acids
StrategyDescriptionKey AdvantagesReferences
Grignard/OrganolithiumReaction of aryl magnesium/lithium species with borate (B1201080) esters.Well-established, versatile. nih.govgoogle.com
Direct C-H BorylationTransition-metal catalyzed direct conversion of a C-H bond to a C-B bond.High atom economy, avoids pre-functionalization. acs.orgnih.govchemrxiv.org
Electrochemical SynthesisReductive coupling of aryl halides with borating agents using an electric current.Mild conditions, avoids stoichiometric metal reductants. electrochem.org
Late-Stage FunctionalizationIntroduction of the boronic acid moiety late in a synthetic sequence.Enables rapid diversification of complex molecules. researchgate.netnih.govacs.org

Integration into Advanced Functional Materials for Diverse Applications

The future will see this compound being used as a key building block in the rational design of sophisticated functional materials. Its intrinsic fluorescence and diol-binding capability make it an ideal component for creating "smart" materials that can sense, respond, and report on their environment.

Fluorescent Metal-Organic Frameworks (MOFs): A significant area of development will be the incorporation of this compound as an organic linker in MOFs. nih.govresearchgate.net Such MOFs would possess a porous structure with accessible boronic acid sites for analyte binding, while the dansyl groups would provide a built-in fluorescent reporting mechanism. These materials could be designed for the selective detection and even adsorption of pollutants like gallic acid or metal ions such as mercury from aqueous solutions. nih.govacs.org

Responsive Polymers and Hydrogels: Covalently incorporating the molecule into polymer backbones or hydrogel networks will lead to materials that can respond to specific analytes like glucose or other cis-diol containing biomolecules. nih.gov This could manifest as a change in fluorescence or a macroscopic change in the material's properties (e.g., swelling or shrinking of a hydrogel), with applications in controlled drug delivery and tissue engineering. nih.gov

Functionalized Nanoparticles: The surface of nanoparticles (e.g., gold, silica, or carbon dots) can be functionalized with this compound. researchgate.netmdpi.comnih.gov These hybrid nanomaterials could act as highly sensitive probes where analyte binding at the boronic acid site modulates the fluorescence of the dansyl group, potentially amplified by the nanoparticle's plasmonic or quantum properties. nih.gov

Development of Next-Generation Sensing Architectures with Enhanced Selectivity and Sensitivity

Building on its known use in fluorescent sensors, future research will focus on creating highly sophisticated sensing platforms with improved performance for complex analytical challenges, including point-of-care diagnostics. nih.gov

Ratiometric Sensing Probes: The environmentally sensitive nature of the dansyl fluorophore is ideal for developing ratiometric sensors. nih.gov Binding of an analyte to the boronic acid can induce a change in the local microenvironment, leading to a shift in the emission wavelength. Ratiometric measurements, which compare fluorescence intensity at two different wavelengths, are inherently more reliable as they are less susceptible to fluctuations in probe concentration or excitation intensity. acs.orgresearchgate.net

Sensor Arrays for Multiplexing: A significant leap forward will be the use of this compound as a component in sensor arrays. researchgate.net By combining it with other boronic acid-based sensors that have slightly different binding affinities or fluorescence responses, it is possible to generate a unique "fingerprint" response for multiple analytes. acs.orgmdpi.com Advanced pattern recognition algorithms, like linear discriminant analysis (LDA), can then be used to identify and quantify individual components in a complex mixture, such as discriminating between different saccharides or cytokines. acs.orgmdpi.com

Integration with Advanced Transduction Platforms: To push detection limits, the compound will be integrated with highly sensitive platforms. This includes surface-enhanced Raman scattering (SERS), where the boronic acid moiety acts as a recognition element to bring analytes close to a plasmonic surface for signal amplification. mdpi.com Another approach is its use in dynamic light scattering (DLS) immunoassays, where analyte binding induces nanoparticle aggregation, leading to a detectable change in particle size. nih.gov

Deeper Understanding of Structure-Reactivity Relationships via Integrated Computational-Experimental Approaches

A deeper, more fundamental understanding of how the structure of this compound dictates its function is crucial for rational design. This will be achieved through a synergistic approach that combines experimental characterization with high-level computational modeling.

Modeling of Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be employed to model the electronic transitions of the molecule. organic-chemistry.orgresearchgate.net This will allow researchers to predict how analyte binding at the boronic acid site alters the intramolecular charge transfer (ICT) character of the dansyl group, thereby explaining the observed shifts in fluorescence emission and intensity. researchgate.net

Investigating Binding Interactions: Computational docking and molecular dynamics simulations will provide atomic-level insights into the binding mechanism between the boronic acid group and various diols or other analytes. These studies can elucidate the specific hydrogen bonding networks and conformational changes that govern binding affinity and selectivity.

Correlating Structure with Reactivity: Experimental techniques like X-ray crystallography can determine the solid-state structure, including the critical dihedral angle between the naphthalene ring and the boronic acid plane. nih.gov Spectroscopic methods, such as 17O NMR, can probe the electronic environment around the boron atom. nih.gov When combined with theoretical calculations, these experimental data points can build robust models that correlate structural parameters with chemical reactivity and sensing performance. nih.gov

Table 2: Integrated Approaches to Study Structure-Reactivity
Technique/ApproachInformation GainedFuture ApplicationReferences
DFT/TD-DFT CalculationsElectronic structure, photophysical properties, reaction mechanisms.Predicting fluorescence response to analytes; designing new catalysts. organic-chemistry.orgresearchgate.net
X-ray CrystallographySolid-state molecular structure, bond angles, intermolecular interactions.Understanding crystal packing and steric effects on reactivity. nih.gov
NMR Spectroscopy (17O, 11B)Electronic environment of the boron atom, solution-state equilibria.Correlating electronic properties with catalytic activity or binding affinity. nih.gov
Kinetic StudiesReaction rates, pH-dependencies, catalytic turnover.Optimizing conditions for catalysis and sensing. acs.org

Role in Advanced Catalysis and Sustainable Organic Synthesis Methodologies

The application of boronic acids as catalysts, rather than just reagents, is a rapidly growing field that aligns with the principles of green chemistry. Future research will explore the potential of this compound and its derivatives in novel catalytic systems.

Organocatalysis: Boronic acids can act as mild Lewis acid or hydrogen bond donor catalysts. They are particularly effective at activating hydroxyl groups in molecules like alcohols and carboxylic acids, enabling direct transformations that avoid wasteful pre-activation steps (e.g., conversion to halides). This leads to reactions with high atom economy where water is often the only byproduct. researchgate.netacs.org

Sustainable Transformations: Research will focus on using boronic acid catalysts for environmentally benign reactions, such as the conversion of CO2 into valuable cyclic carbonates, which can be performed in water under mild conditions. electrochem.org

Bio-inspired Catalysis: A frontier of research involves incorporating unnatural amino acids containing boronic acid groups into the active sites of enzymes. This creates artificial enzymes capable of catalyzing reactions not found in nature. nih.gov By using the principles of directed evolution, the efficiency and selectivity of these boro-enzymes can be enhanced, paving the way for highly sustainable and enantioselective catalytic processes for producing pharmaceuticals and fine chemicals. nih.gov The dansyl group in the target compound could serve as a useful spectroscopic handle to monitor the catalyst's state within such a system.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it into a versatile tool for addressing challenges in synthesis, materials science, diagnostics, and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [5-(Dimethylamino)naphthalen-1-yl]boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of a pre-functionalized naphthalene scaffold. For example, electron-rich aryl halides (e.g., bromonaphthalene derivatives) can react with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF or dioxane at 80–100°C. The dimethylamino group may require protection (e.g., as a tert-butoxycarbonyl derivative) to prevent side reactions. Post-synthetic deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization are critical. Yields typically range from 50–75%, with lower yields attributed to steric hindrance or boronic acid self-condensation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., B–O–H interactions). Polymorph identification requires slow evaporation from polar solvents (e.g., methanol/water mixtures) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The dimethylamino group shows a singlet at ~2.8–3.2 ppm in ¹H NMR.
  • UV-Vis/fluorescence : The dimethylamino group enhances fluorescence; λexem can be tuned for sensor applications .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites (e.g., boronic acid’s electrophilicity) .

Advanced Research Questions

Q. What strategies mitigate poor solubility or sluggish reactivity of this compound in aqueous Suzuki-Miyaura couplings?

  • Methodological Answer :

  • Solubility enhancement : Use micellar systems (e.g., TPGS-750-M surfactant in water) or co-solvents (e.g., DME/H₂O) to stabilize the boronic acid .
  • Catalyst optimization : Employ Pd catalysts with electron-rich ligands (e.g., SPhos, XPhos) to accelerate oxidative addition. Additives like K₃PO₄ or Cs₂CO₃ improve transmetallation efficiency .
  • Temperature control : Prolonged reactions (24–36 h) at 37°C in aqueous media may compensate for slow kinetics, as seen in dansyl-3-aminophenylboronic acid couplings (85% NMR yield) .

Q. How does the dimethylamino substituent influence the compound’s reactivity in non-canonical reactions (e.g., photoredox catalysis or radical coupling)?

  • Methodological Answer :

  • Photoredox applications : The dimethylamino group acts as an electron donor, enabling single-electron transfer (SET) with photocatalysts (e.g., Ru(bpy)₃²⁺). This facilitates aryl radical formation for C–C bond construction .
  • Radical trapping : Use Lewis bases (e.g., DMAP) to stabilize boronate radicals, enabling cross-couplings with alkenes or alkynes under blue LED irradiation .

Q. Can computational models predict the compound’s interaction with biological targets (e.g., enzymes or saccharides)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to diols (e.g., glucose) via boronate ester formation. The dimethylamino group may enhance affinity through π-π stacking or hydrogen bonding .
  • MD simulations (GROMACS) : Study dynamic interactions with proteases or kinases over 100-ns trajectories. Focus on boronic acid’s reversible covalent binding to active-site serine residues .

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[5-(Dimethylamino)naphthalen-1-yl]boronic acid

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